molecular formula C15H12ClN3O B8393543 6-Chloro-2-(1-naphthylmethoxy)pyrimidin-4-amine

6-Chloro-2-(1-naphthylmethoxy)pyrimidin-4-amine

Cat. No. B8393543
M. Wt: 285.73 g/mol
InChI Key: ZZZZVQYIUQRCGN-UHFFFAOYSA-N
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Patent
US05981537

Procedure details

1-Naphthalenemethanol (227 mg, 1.44 mmol) is added to a slurry of 50% sodium hydride (69 mg, 1.44 mmol) in dry THF (4 ml) at 0° C. After stirring for 30 minutes, 4-amino-2,6-dichloropyrimidine (157 mg, 0.96 mmol) is added and stirred at 22° C. for 72 hours. The solution is quenched with saturated NH4Cl and concentrated in vacuo. The residue is dissolved in methylene chloride and washed 3× saturated NaHCO3, dried with MgSO4, filtered, and concentrated in vacuo. The sample is purified by chromatography using 1:2 ethyl acetate/hexanes and recrystallization from heptane/toluene, mp 160-161° C.
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[NH2:15][C:16]1[CH:21]=[C:20]([Cl:22])[N:19]=[C:18](Cl)[N:17]=1>C1COCC1>[NH2:15][C:16]1[CH:21]=[C:20]([Cl:22])[N:19]=[C:18]([O:12][CH2:11][C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CO
Name
Quantity
69 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
157 mg
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 22° C. for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solution is quenched with saturated NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride
WASH
Type
WASH
Details
washed 3× saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The sample is purified by chromatography
CUSTOM
Type
CUSTOM
Details
1:2 ethyl acetate/hexanes and recrystallization from heptane/toluene, mp 160-161° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=NC(=NC(=C1)Cl)OCC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.